molecular formula C21H20N2O3S2 B2973484 N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941908-72-1

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No. B2973484
CAS RN: 941908-72-1
M. Wt: 412.52
InChI Key: QHKZLSOEYDEPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "APTP" and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Evaluation as Anti-inflammatory Agents : Compounds with a structure related to "N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide" have been synthesized and evaluated for their potential anti-inflammatory properties. One study highlighted the synthesis of a series of compounds for animal toxicity, analgesic, and anti-inflammatory studies, indicating the importance of structural variations in enhancing biological activity (Thabet, Helal, Salem, & Abdelaal, 2011).

Antioxidant and Anticancer Activity

  • Evaluation for Antioxidant and Anticancer Properties : Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the compound , demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases, and showed promising anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Antimicrobial Properties

  • Synthesis and Antimicrobial Evaluation : Another study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, including compounds structurally similar to "N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide". These compounds were tested for their antibacterial and antifungal activities, demonstrating the potential for developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Selective Human Adenosine A3 Receptor Antagonists

  • Development as Selective Antagonists for Human Adenosine A3 Receptors : Research on 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, similar to the compound , identified these as potent and selective antagonists for human adenosine A3 receptors. This highlights the potential therapeutic applications of these compounds in treating conditions mediated by adenosine A3 receptors (Jung, Kim, Gao, Gross, Melman, Jacobson, & Kim, 2004).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14(24)20-19(15-6-4-3-5-7-15)23-21(28-20)22-18(25)12-13-27-17-10-8-16(26-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKZLSOEYDEPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

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